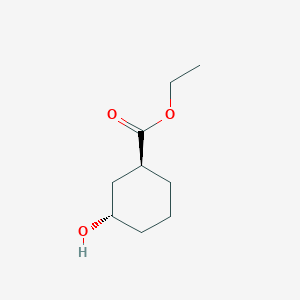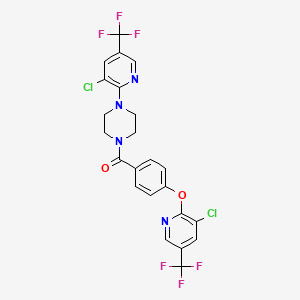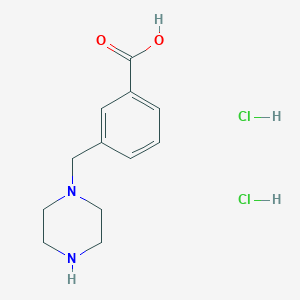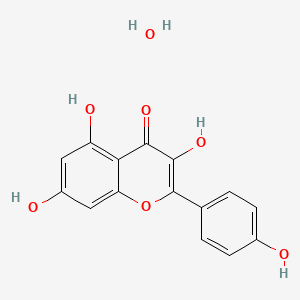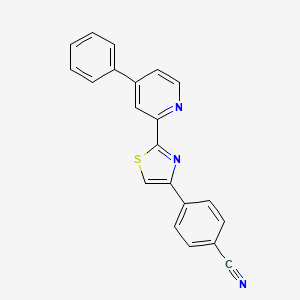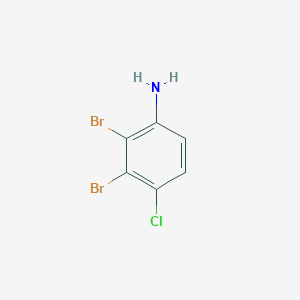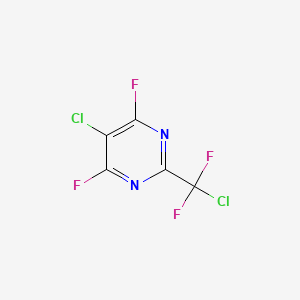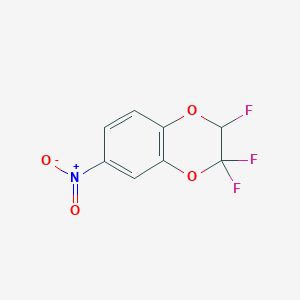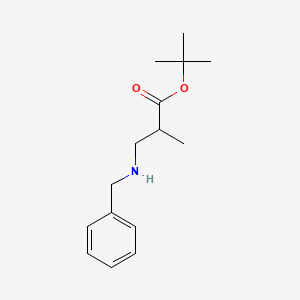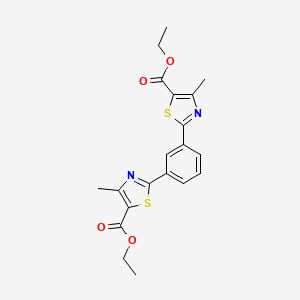
5-Hexenylzinc bromide, 0.5M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Hexenylzinc bromide, 0.5M in THF is a useful research compound. Its molecular formula is C6H11BrZn and its molecular weight is 228.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.93355 g/mol and the complexity rating of the compound is 37.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
5-Hexenylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo reactions with organozinc reagents .
Mode of Action
The compound, being an organozinc reagent, interacts with its targets through nucleophilic addition or substitution reactions . The zinc atom in the compound carries a partial negative charge, making it nucleophilic. It can therefore donate electrons to electrophilic carbon atoms in other organic compounds .
Biochemical Pathways
5-Hexenylzinc bromide is used as a starting material in the synthesis of 3,6-bis[(cyclopentyl)methyl]phthalonitrile . This is a key intermediate in the preparation of octasubstituted phthalocyanines . Phthalocyanines are used in a variety of applications, including as dyes and in photodynamic therapy .
Pharmacokinetics
Its properties such as concentration in tetrahydrofuran (thf) and density are important for its use in synthesis .
Result of Action
The result of the action of 5-Hexenylzinc bromide is the formation of new organic compounds through nucleophilic addition or substitution reactions . For example, it can be used to synthesize 3,6-bis[(cyclopentyl)methyl]phthalonitrile .
Action Environment
The action of 5-Hexenylzinc bromide is influenced by environmental factors such as temperature and the presence of other reagents . For instance, its storage temperature is typically 2-8°C . Additionally, the compound is typically used in a solvent such as THF, which can influence its reactivity .
Eigenschaften
IUPAC Name |
bromozinc(1+);hex-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEUPXMYBMUNGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCC=C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
